molecular formula C8H8N2OS B1290762 3-Carbamothioylbenzamide CAS No. 106748-25-8

3-Carbamothioylbenzamide

Cat. No.: B1290762
CAS No.: 106748-25-8
M. Wt: 180.23 g/mol
InChI Key: AXBNWHYKWSFNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbamothioylbenzamide is a benzamide derivative featuring a carbamothioyl (–NH–C(=S)–) substituent at the 3-position of the benzene ring. This functional group replaces the traditional carbonyl oxygen with sulfur, significantly altering the compound’s electronic properties, hydrogen-bonding capacity, and reactivity. Thioamide derivatives, in general, are recognized for their roles as intermediates in heterocyclic synthesis and for exhibiting biological activities such as antimicrobial and antitumor effects .

Properties

IUPAC Name

3-carbamothioylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBNWHYKWSFNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=S)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632457
Record name 3-Carbamothioylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106748-25-8
Record name 3-Carbamothioylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Carbamothioylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods: Industrial production of this compound typically involves the reaction between benzoyl isothiocyanate and benzo[d]thiazol-2-amine . This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Carbamothioylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Carbamothioylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Carbamothioylbenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and modulating signaling pathways involved in oxidative stress and inflammation . The exact molecular targets are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and reducing oxidative damage.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key benzamide derivatives and their substituents are compared below:

Compound Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Carbamothioylbenzamide –NH–C(=S)– at 3-position C₈H₈N₂OS 180.23 (theoretical) Potential biological activity; thioamide reactivity
3-Methylthiobenzamide –S–CH₃ at 3-position C₈H₉NOS 167.23 Intermediate for heterocycles; antimicrobial properties
3-Bromobenzamide –Br at 3-position C₇H₆BrNO 200.03 Halogenated analog; used in cross-coupling reactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide –CONH–(CH(CH₃)₂)OH at 3-position C₁₂H₁₇NO₂ 207.27 Hydrophilic substituent; crystal structure resolved
3-Chloro-N-[...]thiosemicarbazide –Cl and thiosemicarbazide C₁₄H₁₀ClN₃O₂S 343.77 Anticancer/antimicrobial potential

Structural and Crystallographic Insights

  • 3-Methylthiobenzamide : X-ray crystallography confirms a planar benzamide core with a methylthio group inducing slight distortion (C–S bond: ~1.68 Å) .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Exhibits intermolecular hydrogen bonding (O–H⋯O=C), stabilizing its crystal lattice (R factor: 0.058) .
  • Thiosemicarbazide derivatives () : Intramolecular N–H⋯S hydrogen bonds enhance stability, with bond angles consistent with sp² hybridization .

Key Research Findings and Data Tables

Table 1: Crystallographic Parameters of Selected Analogs

Compound Space Group Bond Length (C–S/N–H) (Å) R Factor Reference
3-Methylthiobenzamide P2₁/c C–S: 1.68, N–H: 1.01 0.058
N-(2-Hydroxy...)benzamide P-1 O–H⋯O: 2.89 0.124
Thiosemicarbazide derivative P2₁2₁2₁ N–H⋯S: 2.95 0.032

Table 2: Electronic Effects of Substituents

Substituent Electronic Effect Impact on Reactivity
–NH–C(=S)– (thioamide) Electron-withdrawing (σ*), resonance Enhances electrophilicity; stabilizes charge
–Br Strongly electron-withdrawing Facilitates nucleophilic aromatic substitution
–S–CH₃ Mild electron-donating (σ) Moderates reactivity for heterocycle formation

Biological Activity

3-Carbamothioylbenzamide, a compound with the molecular formula C₈H₈N₂OS and a molecular weight of 180.23 g/mol, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicine.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of benzamide derivatives with thiocarbonyl compounds. The synthesis typically results in compounds that exhibit significant biological activity due to their structural characteristics, including the presence of the carbamothioyl group.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the compound's effectiveness against Listeria monocytogenes and Staphylococcus aureus, revealing a significant inhibition index at concentrations ranging from 100 to 400 µg/mL .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. For example, one study reported a high probability (98-99%) of antineoplastic activity based on in silico predictions using PASS software .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has also been assessed using computational models. It is predicted to have favorable absorption and distribution characteristics, adhering to Lipinski's rule of five, which suggests good oral bioavailability. The compound is characterized by:

  • Molecular Weight : <500 g/mol
  • Log P : <5
  • Hydrogen Bond Acceptors : <10
  • Hydrogen Bond Donors : <5

These properties indicate that this compound is likely to be drug-like and suitable for further development .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of carbamothioylbenzamide demonstrated significant larvicidal activity against mosquito larvae, with one derivative achieving 100% mortality at a concentration of 10 mg/L . This highlights the potential application of these compounds in pest control.

CompoundConcentration (mg/L)Larvicidal Activity (%)
This compound10100
Other Derivative140

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability, indicating its potential as an anticancer agent. The compound's mechanism appears to involve the induction of apoptosis through caspase activation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.